

gas separation performance of 6FAP membranes vs commercial membranes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Cat. No.:	B160661

[Get Quote](#)

An Objective Comparison of Gas Separation Performance: 6FDA-Based Polyimide Membranes vs. Commercial Alternatives

In the field of membrane-based gas separation, the pursuit of materials with both high permeability and high selectivity is paramount. Among the advanced polymeric materials being explored, polyimides based on 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) have garnered significant attention. This guide provides a detailed comparison of the gas separation performance of these 6FDA-based membranes against established commercial membranes such as Polysulfone (PSf) and Cellulose Acetate (CA), offering researchers and industry professionals a data-driven overview.

Performance Data Overview

The separation efficiency of a membrane is primarily evaluated by its permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10^{-10} cm³(STP)·cm / cm²·s·cmHg), indicates the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases, signifying the membrane's ability to separate them.

6FDA-Based Polyimide Membranes

6FDA-based polyimides are a class of glassy polymers known for their excellent thermal stability, chemical resistance, and tunable gas transport properties.^[1] The incorporation of the

hexafluoro-isopropylidene ($-\text{C}(\text{CF}_3)_2-$) group into the polymer backbone hinders efficient chain packing, leading to a higher fractional free volume (FFV).^[2] This increased free volume facilitates faster gas diffusion, resulting in high gas permeabilities.^[2] By selecting different diamine monomers, the chain packing and free volume can be effectively modulated to optimize separation performance for specific gas pairs.^[3]

Studies have shown that 6FDA-based polyimides exhibit impressive performance, often approaching or surpassing the Robeson upper bound, which represents the trade-off limit between permeability and selectivity for polymeric membranes.^{[3][4]} For instance, 6FDA-Durene membranes have demonstrated a CO_2 permeability of 13,271.40 Barrer with a CO_2/CH_4 selectivity of 26.87 in simulations.^[5] Another example, the 6FDA-DAM polyimide, is considered a benchmark polymer with performance near the 2008 Robeson upper bound for CO_2/CH_4 separation.^[3]

Commercial Membranes

Commercial gas separation membranes are typically made from polymers like polysulfone, cellulose acetate, and other polyimides. These materials are widely used due to their cost-effectiveness, good mechanical properties, and established manufacturing processes.^{[6][7]}

- **Polysulfone (PSf):** PSf is a robust glassy polymer known for its low price, chemical stability, and mechanical strength.^[7] While it has been extensively studied for CO_2/CH_4 separation, it generally exhibits lower CO_2 permeability and selectivity compared to Cellulose Acetate.^[7] However, PSf membranes have a higher plasticization pressure, meaning they can maintain their selectivity better at high CO_2 concentrations or high operating pressures.^{[7][8]}
- **Cellulose Acetate (CA):** CA is one of the most widely used commercial polymers for CO_2 separation, historically dominating the market for natural gas processing.^{[6][9]} Its advantages include low cost, good film-forming ability, and noteworthy CO_2 solubility.^{[6][10]} ^[11] However, CA membranes typically show good selectivity but lower gas permeability and are susceptible to plasticization by CO_2 .^{[8][9]}
- **Commercial Polyimides:** Polyimides, in general, are valued for their excellent thermal, chemical, and mechanical properties, making them prime candidates for gas separation membranes.^[1] Commercial polyimides like Matrimid® have been used to create membranes

with a CO₂/CH₄ separation factor of 47, which is higher than the intrinsic selectivity of the dense flat membranes.[12]

Quantitative Performance Comparison

The following tables summarize the gas separation performance data for various 6FDA-based and commercial membranes.

Table 1: Gas Separation Performance of 6FDA-Based Polyimide Membranes

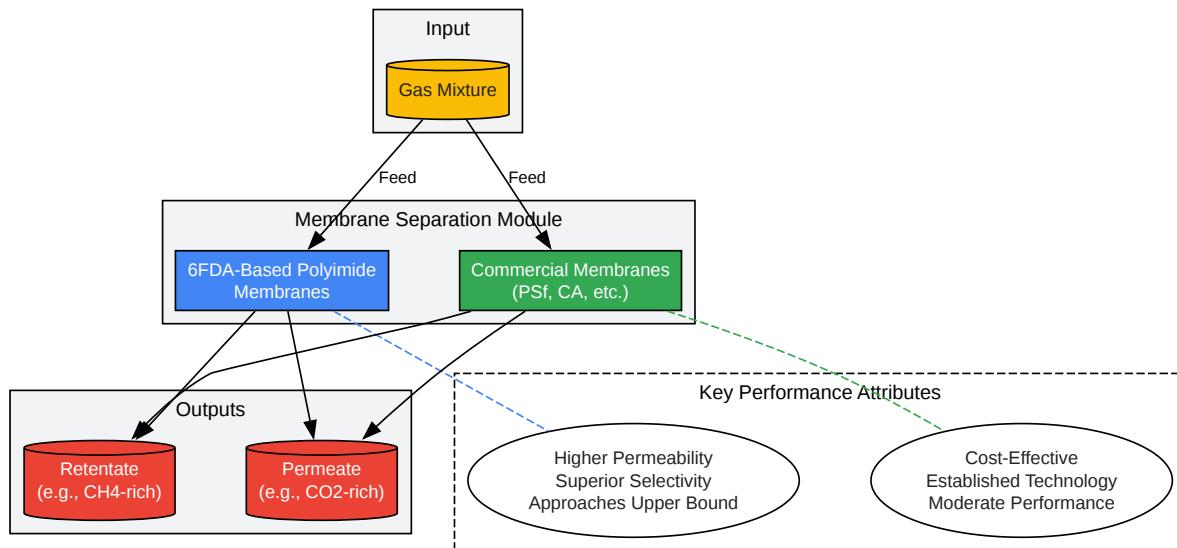

Polymer Composition	Gas Pair	CO ₂ Permeability (Barrer)	Selectivity (CO ₂ /CH ₄)	Test Conditions	Reference
6FDA-DAM	CO ₂ /CH ₄	~900	~25	35 °C	[3][4]
6FDA-mPDA	CO ₂ /CH ₄	~48	~53	35 °C	[4]
6FDA-DABA	CO ₂ /CH ₄	5 - 7	48 - 86	Not Specified	[13]
6FDA-DAM:DABA (3:2)	CO ₂ /CH ₄	~150	~40	35 °C	[4]
6FDA-Durene	CO ₂ /CH ₄	143.95	34.4	35 °C, 6.8 bar	[3]
6FDD (Treated)	CO ₂ /CH ₄	93.1	57.5	Not Specified	[3]

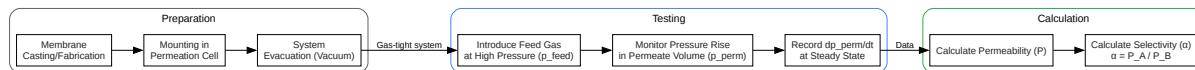
Table 2: Gas Separation Performance of Commercial Membranes

Polymer Type	Gas Pair	CO ₂ Permeability (Barrer)	Selectivity (CO ₂ /CH ₄)	Test Conditions	Reference
Polysulfone (PSf)	O ₂ /N ₂	1.3 (O ₂)	5.7	35 °C, 10 bar	[14]
Polysulfone (PSf)	CO ₂ /CH ₄	~5	~30	35 °C	[7]
Cellulose Acetate (CA)	CO ₂ /CH ₄	4.57	25.4	35 °C, 10 atm	[9]
CTA:CDA (80:20) Blend	CO ₂ /CH ₄	17.32	18.55	5 bar	[9]
Matrimid® (Polyimide)	CO ₂ /CH ₄	~9	~35	35 °C	[4]

Logical Comparison of Membrane Classes

The diagram below illustrates the general positioning of 6FDA-based membranes relative to conventional commercial membranes in the context of gas separation performance.

[Click to download full resolution via product page](#)


Caption: A logical diagram comparing 6FDA-based and commercial membranes for gas separation.

Experimental Protocols for Performance Evaluation

The reliable comparison of membrane performance necessitates standardized testing protocols. The most common method for determining the permeability and selectivity of dense polymeric membranes is the constant-volume, variable-pressure method, often referred to as the "time-lag" technique.[\[15\]](#)

General Experimental Workflow

The workflow below outlines the typical steps for evaluating membrane gas separation performance.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for gas permeability measurement.

Detailed Methodology

- **Membrane Preparation and Mounting:** A dense membrane film of a known thickness is securely mounted in a permeation cell, dividing it into a high-pressure feed side and a low-pressure (initially vacuumed) permeate side.[16] The system must be checked for leaks to ensure accuracy.[15]
- **System Evacuation:** The entire system, especially the permeate volume, is thoroughly evacuated using a vacuum pump to remove any residual gases.[15]
- **Gas Permeation Measurement:**
 - A pure gas (e.g., CO₂, CH₄, N₂, O₂) is introduced to the feed side of the membrane cell at a constant high pressure (p_{feed}).[15]
 - As the gas permeates through the membrane into the fixed permeate volume, the pressure on the permeate side (p_{permeate}) increases over time.
 - A pressure transducer monitors this pressure rise. The rate of pressure increase (dp/dt) at steady-state is recorded.[15]
- **Calculation of Permeability:** The permeability coefficient (P) is calculated from the steady-state pressure rise, the membrane area (A), the thickness (l), the permeate volume (V_p), the temperature (T), and the pressure difference across the membrane (Δp). The formula is derived from Fick's law and the ideal gas law.

- Calculation of Selectivity: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities: $\alpha_{A/B} = P_A / P_B$.[\[15\]](#)
- Test Conditions: Experiments are typically conducted at a constant temperature, often 35 °C, and at various feed pressures to assess the material's resistance to phenomena like plasticization, where high concentrations of a sorbing gas like CO₂ can cause the polymer to swell, altering its transport properties.[\[4\]](#)[\[8\]](#)

This standardized approach allows for the direct and objective comparison of intrinsic material properties, which is crucial for the development and selection of high-performance membranes for industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. iorsjen.org [iorsjen.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A review on recent advances of cellulose acetate membranes for gas separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A review on recent advances of cellulose acetate membranes for gas separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. theaic.org [theaic.org]
- 16. Test Method for Gas Separation Effect of Membranes - Labthink [labthinkinternational.com]
- To cite this document: BenchChem. [gas separation performance of 6FAP membranes vs commercial membranes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160661#gas-separation-performance-of-6fap-membranes-vs-commercial-membranes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com